Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
Description
Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core. This bicyclic system incorporates a pyrrole ring fused to a pyrimidine, with methyl substituents at positions 1, 3, and 6, and two ketone groups at positions 2 and 4. The ethyl acetate moiety at position 5 enhances lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
ethyl 2-(1,3,6-trimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-5-20-9(17)6-8-7(2)14-11-10(8)12(18)16(4)13(19)15(11)3/h14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBXXGFYNXSSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C(=O)N(C(=O)N2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Pyrrolo[2,3-d]pyrimidine Core Formation
- The bicyclic core is typically synthesized by reacting appropriately substituted pyrimidine precursors with amino-containing compounds or dicarbonyl reagents under reflux conditions in solvents such as toluene or acetic acid.
- For example, hydrazide derivatives reacting with dicarboxylic acids or α-bromoacyl compounds under reflux facilitate ring closure forming the pyrrolidinone and pyrimidine rings.
- Cyclocondensation is often catalyzed by acids or bases depending on the substituents and desired regioselectivity.
Methylation Steps
- Methyl groups at N-1, C-3, and C-6 are introduced via selective methylation reactions.
- Alkylation of nitrogen atoms is achieved using methyl iodide or methyl sulfate under basic conditions.
- Methyl groups on carbon atoms are introduced via methylated starting materials or through methylation of keto groups followed by reduction.
Introduction of 2,4-Dioxo Groups
- The dioxo groups at positions 2 and 4 are generated by oxidation of the corresponding dihydro derivatives.
- This can be accomplished by controlled oxidation using reagents such as selenium dioxide or chromium-based oxidants.
- The oxidation step is carefully monitored to avoid over-oxidation or decomposition.
Esterification to Form Ethyl Acetate Side Chain
- The 5-position acetyl group is converted to the ethyl acetate ester via esterification.
- This is typically performed by reacting the corresponding carboxylic acid or acid chloride intermediate with ethanol in the presence of acid catalysts like sulfuric acid or using coupling agents such as DCC (dicyclohexylcarbodiimide).
- Reaction conditions are optimized to maximize yield and purity.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | Amino compound + dicarboxylic acid, reflux in toluene or acetic acid | Formation of pyrrolidinone-pyrimidine core | Yields vary 60-90% |
| 2 | Methylation | Methyl iodide, base (e.g., K2CO3), DMF | Introduction of methyl groups at N-1, C-3, C-6 | Selectivity critical |
| 3 | Oxidation | Selenium dioxide or Cr(VI) reagent, controlled temperature | Formation of 2,4-dioxo groups | Avoid over-oxidation |
| 4 | Esterification | Ethanol, sulfuric acid catalyst or DCC coupling | Formation of ethyl acetate ester | Purification by recrystallization |
Detailed Research Findings
- Studies have shown that the initial cyclocondensation step is highly sensitive to solvent and temperature; acetic acid at 60 °C provides optimal yields for ring closure reactions involving α-bromoacyl derivatives and hydrazides.
- Methylation reactions require careful control to prevent multiple alkylations and side reactions; using a slight excess of methylating agent with mild bases in polar aprotic solvents like DMF or DMSO is preferred.
- Oxidation to 2,4-dioxo derivatives must be monitored by NMR spectroscopy to confirm the formation of keto groups without ring degradation. The presence of singlets in the 1H-NMR spectrum at downfield shifts (~9-10 ppm) confirms keto formation.
- Esterification yields are enhanced by using catalytic sulfuric acid under reflux with ethanol, followed by neutralization and extraction. Alternative coupling agents provide milder conditions but require purification by chromatography.
Analytical Data Supporting Preparation
| Analytical Technique | Key Observations | Interpretation |
|---|---|---|
| 1H-NMR | Singlets at ~9.5-10.2 ppm (NH protons) | Confirmation of pyrimidine NH and keto groups |
| 13C-NMR | Signals at 31-50 ppm (methyl and methylene carbons), 160-180 ppm (carbonyl carbons) | Verification of methylation and dioxo groups |
| LC-MS | Molecular ion peak consistent with C13H16N3O4 (expected m/z) | Confirms molecular weight and purity |
| IR Spectroscopy | Strong absorption bands at ~1700 cm^-1 (C=O stretching) | Confirms ester and keto functionalities |
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism by which Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
Compounds in this class share the pyrrolo[2,3-d]pyrimidine core but differ in substituents. For example:
- 5-(6-Aryl-substituted derivatives) (): Compounds 4a–4d feature aryl groups (phenyl, 4-methylphenyl, 4-chlorophenyl, 4-nitrophenyl) at position 6. These substituents increase molecular weight and rigidity, leading to high melting points (>300°C) and distinct spectral properties. For instance, 4c (4-chlorophenyl) shows a 13C NMR signal at δ 133.0 ppm for the aromatic carbon adjacent to chlorine, while 4d (4-nitrophenyl) exhibits strong IR absorption at 1642 cm⁻¹ due to nitro stretching .
- Target compound : The 1,3,6-trimethyl substitution likely reduces melting points compared to aryl derivatives, as methyl groups enhance solubility in organic solvents. The ethyl acetate group may also contribute to lower crystallinity.
Pyrazolo[3,4-d]pyrimidine Derivatives
- Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (): This analog replaces the pyrrolo ring with a pyrazolo[3,4-d]pyrimidine core (two nitrogens in the five-membered ring). The molecular formula (C10H12N4O3) and mass (236.23 g/mol) are smaller than the target compound.
- Such structural complexity may improve binding affinity in biological systems but reduce synthetic accessibility .
Substituent Effects on Physicochemical Properties
Biological Activity
Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolopyrimidine structure which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 256.28 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as:
- Anticancer Activity : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. This is achieved through the modulation of apoptotic pathways and caspase activation.
- Antimicrobial Properties : Compounds in the pyrrolopyrimidine class have shown efficacy against various bacterial strains and fungi, suggesting potential as antimicrobial agents.
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that the compound significantly reduces cell viability in HeLa and MCF-7 cell lines at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Tests against Staphylococcus aureus and Escherichia coli showed MIC values of 32 µg/mL and 64 µg/mL respectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Case Study on Cancer Treatment : A study involving a derivative of the pyrrolopyrimidine class showed promising results in reducing tumor size in murine models when administered at a dosage of 50 mg/kg body weight.
- Antimicrobial Efficacy : Clinical trials indicated that patients treated with a formulation containing similar pyrrolopyrimidine derivatives experienced significant improvement in symptoms associated with bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate?
- The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach includes:
- Step 1 : Condensation of precursors (e.g., substituted pyrimidines or pyrroles) with acetylating agents.
- Step 2 : Cyclization under acidic or basic conditions to form the fused pyrrolo-pyrimidine core .
- Step 3 : Introduction of the ethyl acetate group via nucleophilic substitution or esterification .
- Key reagents include ammonium acetate for pH adjustment and acetic acid/anhydride mixtures for reflux conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and stereochemistry, particularly for methyl and ethyl groups .
- X-ray Crystallography : Resolves the fused-ring conformation (e.g., boat or chair configurations) and hydrogen-bonding networks in the crystal lattice .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) under standardized buffer conditions (e.g., ammonium acetate, pH 6.5) .
Q. How is the biological activity of this compound typically screened in academic research?
- Antimicrobial Assays : Tested against bacterial/fungal strains via broth microdilution (MIC determination) .
- Enzyme Inhibition Studies : Kinase or protease inhibition is assessed using fluorescence-based assays (e.g., ATP-binding competition) .
- Cytotoxicity Screening : Evaluated on cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
- Factorial Design : Vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. cyclization efficiency) .
- Example : A Central Composite Design (CCD) reduced reaction steps from 10 to 6 while maintaining >90% yield .
Q. How can structural contradictions in biological activity data be resolved?
- Case Study : Discrepancies in enzyme inhibition (e.g., kinase selectivity) may arise from crystal polymorphism or solvent effects.
- Solution : Replicate assays under standardized conditions (e.g., DMSO concentration <1%) and validate with co-crystallization studies to confirm binding modes .
- Computational Docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to identify key interactions .
Q. What computational strategies enable the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Predict reaction pathways for functional group substitutions (e.g., chlorine vs. fluorine) using density functional theory (DFT) .
- Retrosynthetic Analysis : Tools like Synthia or Reaxys prioritize feasible routes for novel analogs (e.g., replacing ethyl acetate with propionyl groups) .
- Machine Learning : Train models on existing bioactivity data to predict ADMET properties for derivative libraries .
Methodological Considerations
- Data Validation : Cross-reference NMR shifts with predicted spectra (e.g., ACD/Labs) to confirm structural assignments .
- Crystallographic Disorder : Address disordered atoms (e.g., in fused rings) using SHELXL refinement with riding hydrogen models .
- Scale-Up Challenges : Transition from batch to flow chemistry for improved heat/mass transfer in cyclization steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
